REACTION_CXSMILES
|
CC[O:3][C:4]([C:6]([NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[C:10]=1[C:17]([NH2:19])=[O:18])=[O:7])=[O:5]>O>[CH3:16][O:15][C:11]1[C:10]([C:17]([NH2:19])=[O:18])=[C:9]([NH:8][C:6]([C:4]([OH:5])=[O:3])=[O:7])[CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)NC1=C(C(=CC=C1)OC)C(=O)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
5.0 ml of N NaOh is slowly added
|
Type
|
CUSTOM
|
Details
|
giving a solution
|
Type
|
FILTRATION
|
Details
|
After 1/2 hour the solution is filtered
|
Duration
|
0.5 h
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC(=C1C(=O)N)NC(=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.71 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |